[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Overview
Description
A compound’s description typically includes its IUPAC name, common names, and structural formula. This information can help identify the compound and its basic structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include reactions with other compounds, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Antifungal Applications
4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid and its derivatives have been explored for their potential antifungal properties, especially in the context of combating plant diseases. For example, studies have focused on their efficacy against the pathogen Fusarium oxysporum, which causes Bayoud disease in date palms. The structure-activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites that are believed to interfere with the biological activity against Fusarium oxysporum, suggesting a potential application in agricultural fungicides (Kaddouri et al., 2022).
Synthetic Chemistry and Heterocyclic Compound Development
The chemical structure of 4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid is indicative of its role in the synthesis of heterocyclic compounds. Research in this area focuses on the development of new synthetic methodologies and the exploration of the compound's chemical properties. For example, the synthesis and bioevaluation of novel pyrazole compounds have been reviewed, highlighting the importance of such structures in pharmaceutical and agrochemical activities. These studies emphasize the compound's utility as a core structure in the creation of compounds with diverse biological activities (Sheetal et al., 2018).
Biological Activities and Drug Discovery
Compounds related to 4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid have been the subject of extensive research for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities make them interesting candidates for drug discovery and development. The detailed study of their mechanisms of action and the optimization of their pharmacological properties could lead to the development of new therapeutic agents (Cetin, 2020).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound. It can include toxicity information, safety precautions, and disposal methods.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications, further studies to understand the compound better, or new reactions that could be explored.
properties
IUPAC Name |
2-[4-[1-(3,4-dimethylphenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-3-4-17(9-14(13)2)21-11-16(10-19-21)15-5-7-20(8-6-15)12-18(22)23/h3-5,9-11H,6-8,12H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYRANRIKNQFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C3=CCN(CC3)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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